magnesium;ethane;bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylmagnesium bromide is typically prepared by reacting bromoethane with magnesium in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
The reaction can be represented as:
C₂H₅Br + Mg → C₂H₅MgBr
Industrial Production Methods
In industrial settings, the preparation of ethylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Deprotonation: It acts as a strong base to deprotonate acidic substrates such as alkynes
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Epoxides: Adds to the less substituted carbon of epoxides to form alcohols.
Carbon Dioxide: Reacts with CO₂ to form carboxylic acids
Major Products Formed
Alcohols: From reactions with aldehydes, ketones, and epoxides.
Carboxylic Acids: From reactions with carbon dioxide
Scientific Research Applications
Ethylmagnesium bromide is extensively used in various fields of scientific research:
Biology: Used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals
Mechanism of Action
Ethylmagnesium bromide acts as a nucleophile, attacking electrophilic carbon atoms in carbonyl compounds. The mechanism involves the formation of a carbon-carbon bond, followed by protonation to yield the final product. The lone pair electrons from ether molecules stabilize the organometallic complex, enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Methylmagnesium Bromide (CH₃MgBr)
- Phenylmagnesium Bromide (C₆H₅MgBr)
- Butylmagnesium Bromide (C₄H₉MgBr)
Uniqueness
Ethylmagnesium bromide is unique due to its specific reactivity profile, which makes it particularly useful for forming ethyl-substituted products. Compared to other Grignard reagents, it offers a balance between reactivity and stability, making it versatile for various synthetic applications .
Properties
IUPAC Name |
magnesium;ethane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5.BrH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIJBUGBVQZNTB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2-].[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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